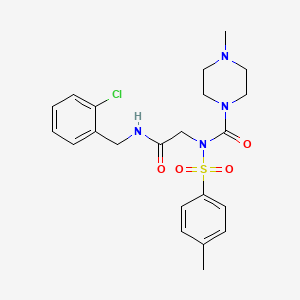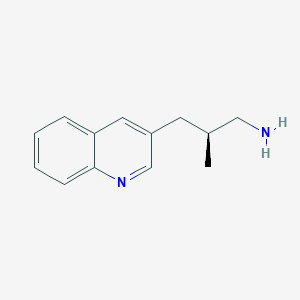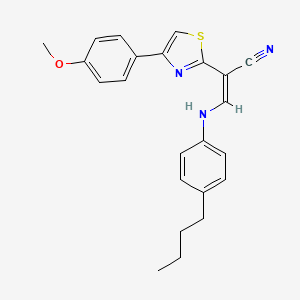
(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Application
- Synthesis of Antibiotic Side Chains : A study detailed the practical preparation of a Z-isomer compound related to the fourth generation of cephem antibiotics. This compound, part of a broader class of antibiotics, showcases the application of complex organic syntheses in developing pharmaceutical drugs (Tatsuta et al., 1994).
Polymer Modification and Medical Applications
- Hydrogel Modification for Medical Use : Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines demonstrated enhanced swelling and thermal stability. These materials, due to their promising biological activities, have potential for medical applications (Aly & El-Mohdy, 2015).
Material Science and Optoelectronics
- Enhanced Nonlinear Optical Limiting : Designed and synthesized donor-acceptor substituted thiophene dyes demonstrated significant potential in optoelectronic devices by protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Antimicrobial Properties
- Antimicrobial Cationic Polymers : The study on methacrylic polymers with a side chain structure incorporating thiazole groups showed improved antimicrobial activity. This research highlights the role of chemical and structural characteristics in designing antimicrobial polymers (Cuervo-Rodríguez et al., 2019).
Excited-State Intramolecular Proton Transfer
- Tuning White Organic Light Emitting Diode : Research utilizing the thiazolo[5,4-d]thiazole moiety demonstrated reversible excited-state intramolecular proton transfer (ESIPT) reactions, crucial for developing white organic light emitting diodes (WOLEDs) with broad tunability from blue to yellow light (Zhang et al., 2016).
Propiedades
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-4-5-17-6-10-20(11-7-17)25-15-19(14-24)23-26-22(16-28-23)18-8-12-21(27-2)13-9-18/h6-13,15-16,25H,3-5H2,1-2H3/b19-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLYWQGEAVFICK-CYVLTUHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


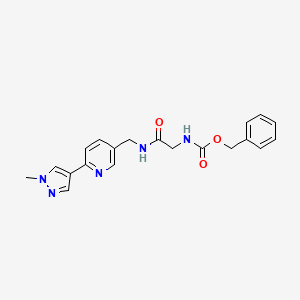
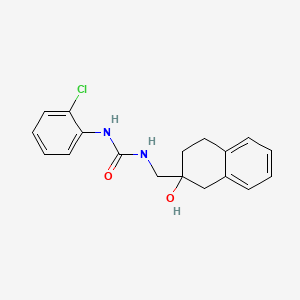

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)
![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)
![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)
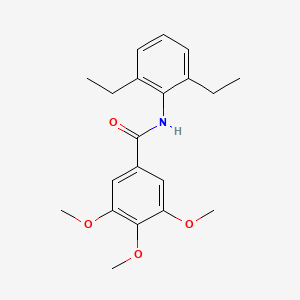
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)
